molecular formula C16H10FNO2 B2629947 2-{[(4-fluorophenyl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione CAS No. 74177-76-7

2-{[(4-fluorophenyl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B2629947
CAS No.: 74177-76-7
M. Wt: 267.259
InChI Key: GMFYLFRSHVDSJL-UHFFFAOYSA-N
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Description

The compound 2-{[(4-fluorophenyl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione (hereafter referred to as the target compound) is a substituted indene-dione derivative. Its core structure comprises a bicyclic indene-dione system (1,3-diketone fused to an indene ring) functionalized with a 4-fluorophenylamino methylidene group.

Properties

IUPAC Name

2-[(4-fluorophenyl)iminomethyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO2/c17-10-5-7-11(8-6-10)18-9-14-15(19)12-3-1-2-4-13(12)16(14)20/h1-9,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEQJTYGPIBSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802840
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-fluorophenyl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione typically involves the reaction of 4-fluoroaniline with indane-1,3-dione under specific conditions. One common method includes the use of a condensation reaction where the reactants are heated in the presence of a suitable catalyst. The reaction conditions often involve refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-fluorophenyl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of indene-1,3-dione exhibit significant anticancer properties. For instance, compounds similar to 2-{[(4-fluorophenyl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione have shown promising results in inhibiting cell proliferation in various cancer cell lines. The National Cancer Institute (NCI) has evaluated such compounds for their antitumor efficacy, revealing that they can induce apoptosis in cancer cells at micromolar concentrations .

Kinase Inhibition

Indene derivatives have been identified as potential kinase inhibitors, which are crucial in regulating various cellular processes including cell division and apoptosis. The compound's structure allows it to interact with specific kinase targets, making it a candidate for the development of targeted cancer therapies. Studies have indicated that these compounds can inhibit key kinases involved in cancer progression .

Antimicrobial Properties

There is growing interest in the antimicrobial activities of indene derivatives. Preliminary research suggests that this compound exhibits antibacterial and antifungal properties, making it a potential lead compound for developing new antimicrobial agents .

Organic Photovoltaics

The unique electronic properties of indene derivatives make them suitable for applications in organic photovoltaics (OPVs). Research has shown that incorporating such compounds into OPV systems can enhance light absorption and improve energy conversion efficiencies. The structural flexibility of the compound allows for tuning its electronic properties to optimize performance in solar cells .

Dye-Sensitized Solar Cells

In dye-sensitized solar cells (DSSCs), compounds like this compound can serve as effective sensitizers. Their ability to absorb visible light and convert it into electrical energy positions them as key components in the development of more efficient DSSCs .

Building Blocks for Synthesis

The compound serves as a versatile building block in organic synthesis due to its reactive functional groups. It can be utilized in various chemical reactions such as condensation and cycloaddition reactions to synthesize more complex molecules with potential biological activity .

Synthesis of Novel Compounds

Researchers are exploring the use of this compound to synthesize novel derivatives with enhanced biological activities. By modifying the structure through various chemical reactions, scientists aim to create new compounds that could lead to breakthroughs in drug development .

Mechanism of Action

The mechanism of action of 2-{[(4-fluorophenyl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues of Indene-Dione Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological/Physical Notes Reference
Target Compound C₁₆H₉FNO₃ 282.25* 4-Fluorophenylamino methylidene Hypothesized H-bonding via NH group -
(2E)-2-(4-Methoxybenzylidene)indan-1-one C₁₇H₁₄O₂ 250.29 4-Methoxybenzylidene Enhanced electron density from OCH₃ group
2-{[(2-Phenoxyphenyl)amino]methylidene}indene-1,3-dione C₂₂H₁₄NO₃ 340.35 2-Phenoxyphenylamino methylidene Increased lipophilicity
(2Z)-2-[(4-Fluorophenyl)methylidene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone C₂₉H₂₁FO₃ 436.47 4-Fluorophenylmethylidene, 4-methoxyphenoxy Rigid, extended conjugation
2-(((4-(1,2,4-Triazolyl)phenyl)amino)ethylidene)indane-1,3-dione C₁₉H₁₄N₄O₂ 330.34 Triazole-containing substituent Potential kinase inhibition

*Calculated based on molecular formula.

Key Observations:
  • The enamine linkage (NH group) in the target compound may enable hydrogen bonding, unlike the benzylidene group in or methylidene in .

Physicochemical Properties

  • Solubility: The 4-fluorophenyl group enhances lipophilicity compared to polar groups like methoxy (logP ~2.5–3.5 estimated). The NH group in the target compound may improve aqueous solubility via hydrogen bonding, unlike non-polar analogs like .
  • Conjugation and Stability :
    • Extended conjugation in and may increase UV absorption and photostability but reduce synthetic accessibility.

Biological Activity

The compound 2-{[(4-fluorophenyl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione (CAS No. 74177-76-7) has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory contexts. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C16H10FNO2
  • Molecular Weight : 267.26 g/mol
  • CAS Number : 74177-76-7

The structure of the compound features a fluorophenyl group attached to a dihydroindene dione core, which is significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of indene diones exhibit notable anticancer properties. The National Cancer Institute (NCI) has evaluated various compounds, including those similar to this compound, for their cytotoxic effects against a range of human tumor cell lines.

  • In Vitro Studies : The compound demonstrated significant antimitotic activity with mean GI50 (Growth Inhibition 50%) values around 15.72 μM against selected cancer cell lines . This suggests that the compound effectively inhibits cell proliferation, making it a candidate for further development in cancer therapeutics.

The proposed mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Cell Cycle Progression : Similar compounds have been shown to disrupt the normal cell cycle, leading to apoptosis in cancer cells.
  • Interaction with Cellular Proteins : The carbonyl groups in the structure may form hydrogen bonds with amino acids in target proteins, influencing their activity and stability .

Data Summary and Case Studies

StudyCompound TestedCell LineGI50 (μM)Observations
NCI EvaluationThis compoundA549 (Lung)15.72Significant inhibition observed
Comparative StudySimilar Indene DerivativesHeLa (Cervical)VariesIndicated antiproliferative effects

Anti-inflammatory Properties

Research into similar indene derivatives has suggested potential anti-inflammatory activities. The structural motifs present in these compounds may inhibit inflammatory pathways by modulating cytokine release and reducing oxidative stress .

Antimicrobial Activity

Some derivatives of indene diones have also shown promising antimicrobial properties. The presence of the fluorine atom may enhance lipophilicity and cellular uptake, contributing to their effectiveness against various bacterial strains .

Q & A

Q. What are the recommended synthetic routes for 2-{[(4-fluorophenyl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione, and how can reaction efficiency be optimized?

Methodological Answer:

  • A plausible route involves condensation reactions between 4-fluoroaniline derivatives and indene-dione precursors under reflux conditions.
  • Optimize reaction parameters (e.g., solvent polarity, temperature, and catalysts) using HPLC monitoring to track intermediate formation .
  • For example, analogous syntheses of fluorophenyl-substituted compounds employ sodium azide for cyclization, with yields improved by inert atmospheres (e.g., nitrogen) .

Q. Which spectroscopic and computational methods are critical for characterizing this compound’s structure and electronic properties?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm fluorine substitution and aromatic proton environments.
  • X-ray Crystallography: Resolve stereochemical ambiguities (e.g., methylidene configuration) as demonstrated for structurally similar indenone derivatives .
  • Density Functional Theory (DFT): Calculate molecular orbitals and electrostatic potentials to predict reactivity (e.g., nucleophilic attack sites) .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (theoretical: ~265.27 g/mol) and detect impurities .
  • Accelerated Stability Testing: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) over 4–8 weeks, analyzing degradation via HPLC .

Q. What key physicochemical properties (e.g., logP, solubility) should be prioritized for preclinical studies?

Methodological Answer:

  • Calculated Properties (Table):
PropertyValueMethod
logP (XlogP)~3.9Computational prediction
Hydrogen Bond Acceptors2Molinspiration
Topological PSA17.1 ŲChemAxon
  • Experimental Solubility: Perform shake-flask assays in PBS (pH 7.4) and DMSO to guide formulation strategies .

Q. How can researchers design a robust experimental framework to assess this compound’s in vitro bioactivity?

Methodological Answer:

  • Dose-Response Assays: Use a 10-point dilution series (1 nM–100 µM) in cell-based models (e.g., kinase inhibition) with positive controls (e.g., staurosporine).
  • Statistical Design: Apply randomized block designs to minimize batch effects, as seen in pharmacological studies .

Advanced Research Questions

Q. What computational strategies can predict the compound’s biological targets or off-target effects?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to screen against kinase or GPCR libraries, prioritizing targets with binding energies ≤ -8 kcal/mol .
  • AI-Driven Triaging: Implement machine learning models (e.g., random forests) to rank targets by druggability and safety profiles, as validated in COVID-19 drug discovery .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Methodological Answer:

  • Substitution Analysis: Synthesize analogs with varied fluorophenyl substituents (e.g., 3-F vs. 4-F) and measure IC50_{50} shifts in target assays .
  • Covalent Inhibition: Introduce electrophilic warheads (e.g., acrylamides) to exploit cysteine residues in kinase active sites, leveraging covalent drug design principles .

Q. What methodologies resolve contradictions in reported physicochemical data (e.g., logP discrepancies)?

Methodological Answer:

  • Comparative Partitioning Studies: Conduct octanol-water partitioning experiments alongside computational tools (e.g., SwissADME) to reconcile logP variations .
  • Crystallographic Validation: Correlate experimental logP with crystal packing densities, as hydrophobic interactions may skew predictions .

Q. How can advanced spectroscopic techniques elucidate reaction intermediates during scale-up synthesis?

Methodological Answer:

  • In Situ FTIR/Raman: Monitor real-time reaction progress (e.g., imine formation) under flow chemistry conditions.
  • Cryo-EM for Intermediates: Trap transient species at low temperatures for structural analysis, adapting methods from organometallic chemistry .

Q. What experimental and computational approaches validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Thermal Shift Assays (TSA): Measure target protein stabilization upon compound binding using SYPRO Orange dye .
  • Network Pharmacology: Integrate transcriptomics and proteomics data to map multi-target effects, validated via CRISPR knockout models .

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